molecular formula C8H10F3N3O2 B2879996 (1-(3,3,3-Trifluoropropyl)-1H-pyrazol-3-yl)glycine CAS No. 2247207-65-2

(1-(3,3,3-Trifluoropropyl)-1H-pyrazol-3-yl)glycine

Cat. No.: B2879996
CAS No.: 2247207-65-2
M. Wt: 237.182
InChI Key: PZPQAEFGCPUIOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-(3,3,3-Trifluoropropyl)-1H-pyrazol-3-yl)glycine is a compound with the molecular formula C8H10F3N3O2 and a molecular weight of 237.182 g/mol. This compound features a pyrazole ring substituted with a trifluoropropyl group and an aminoacetic acid moiety. Pyrazole derivatives are known for their versatility in organic synthesis and medicinal chemistry .

Preparation Methods

One common method involves the cyclization of hydrazones with α-bromo ketones under mild conditions . Industrial production methods may utilize more efficient and scalable processes, such as one-pot multicomponent reactions or the use of transition-metal catalysts .

Chemical Reactions Analysis

(1-(3,3,3-Trifluoropropyl)-1H-pyrazol-3-yl)glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoropropyl group can be substituted with other functional groups using nucleophilic substitution reactions.

    Condensation: The amino group can participate in condensation reactions with carbonyl compounds to form imines or amides

Scientific Research Applications

(1-(3,3,3-Trifluoropropyl)-1H-pyrazol-3-yl)glycine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives have shown potential as antiviral, anti-inflammatory, and anticancer agents.

    Medicine: Pyrazole derivatives are explored for their pharmacological properties, including their use as enzyme inhibitors and receptor modulators.

    Industry: The compound can be used in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1-(3,3,3-Trifluoropropyl)-1H-pyrazol-3-yl)glycine involves its interaction with specific molecular targets. The pyrazole ring can bind to various enzymes and receptors, modulating their activity. The trifluoropropyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

(1-(3,3,3-Trifluoropropyl)-1H-pyrazol-3-yl)glycine can be compared with other pyrazole derivatives, such as:

    5-Amino-pyrazoles: These compounds are versatile synthetic building blocks with applications in medicinal chemistry.

    Quinolinyl-pyrazoles: These derivatives have shown significant pharmacological activities, including anticancer and antimicrobial properties.

    Indole derivatives: While structurally different, indole derivatives share similar biological activities, such as antiviral and anticancer properties.

The uniqueness of this compound lies in its trifluoropropyl group, which imparts distinct physicochemical properties and enhances its biological activity.

Properties

IUPAC Name

2-[[1-(3,3,3-trifluoropropyl)pyrazol-3-yl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3N3O2/c9-8(10,11)2-4-14-3-1-6(13-14)12-5-7(15)16/h1,3H,2,4-5H2,(H,12,13)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPQAEFGCPUIOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1NCC(=O)O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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